molecular formula C18H12Cl2N4 B3832169 5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole CAS No. 401635-88-9

5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole

Cat. No. B3832169
CAS RN: 401635-88-9
M. Wt: 355.2 g/mol
InChI Key: FPHOXKBGWGCBAX-UHFFFAOYSA-N
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Description

The compound “5,5’-bis(4-chlorophenyl)-1H,2’H-3,3’-bipyrazole” likely belongs to the class of organic compounds known as bipyrazoles, which are characterized by two pyrazole rings connected by a phenyl group . The presence of the chlorophenyl group suggests that this compound may have interesting chemical properties and potential applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, 5,5-bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane was synthesized by the condensation of 2,2-bis(bromomethyl)propane-1,3-diol with p-chlorophenyl methyl ketone .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole rings and the chlorophenyl groups. The pyrazole ring is a site of potential nucleophilic attack, while the chlorine atoms on the phenyl rings could undergo nucleophilic substitution .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling this compound. It’s important to refer to the relevant safety data sheets for detailed information .

properties

IUPAC Name

3-(4-chlorophenyl)-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4/c19-13-5-1-11(2-6-13)15-9-17(23-21-15)18-10-16(22-24-18)12-3-7-14(20)8-4-12/h1-10H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHOXKBGWGCBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=CC(=NN3)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327757
Record name NSC682586
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-[5-(4-chlorophenyl)-1h-pyrazol-3-yl]-1h-pyrazole

CAS RN

401635-88-9
Record name NSC682586
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole
Reactant of Route 2
5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole
Reactant of Route 3
5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole
Reactant of Route 4
5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole
Reactant of Route 5
5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole
Reactant of Route 6
5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole

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